![molecular formula C19H23NS B15062372 9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene CAS No. 918650-95-0](/img/structure/B15062372.png)
9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene is a complex organic compound that features a spirocyclic structure incorporating a benzo[b]thiophene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene typically involves multi-step organic reactions. One common method includes the cyclization of benzo[b]thiophene derivatives with appropriate azaspiro compounds under controlled conditions. For instance, the reaction of benzo[b]thiophene with azaspiro compounds in the presence of a base such as potassium t-butoxide under microwave irradiation can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[b]thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In cancer research, it may interact with various cellular pathways to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
- 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene
- 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene
Uniqueness
Compared to similar compounds, 9-(Benzo[b]thiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This structural uniqueness can enhance its biological activity and make it a valuable scaffold for drug development .
Properties
CAS No. |
918650-95-0 |
|---|---|
Molecular Formula |
C19H23NS |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
9-(1-benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-9-ene |
InChI |
InChI=1S/C19H23NS/c1-20-12-10-19(11-13-20)8-6-15(7-9-19)18-14-16-4-2-3-5-17(16)21-18/h2-6,14H,7-13H2,1H3 |
InChI Key |
KORBKJIADYALQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC(=CC2)C3=CC4=CC=CC=C4S3)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


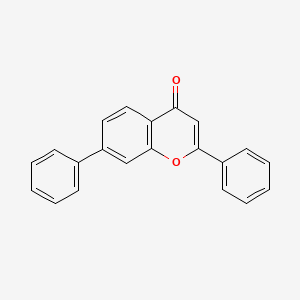


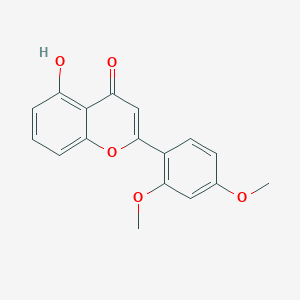
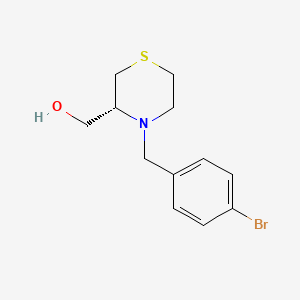
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
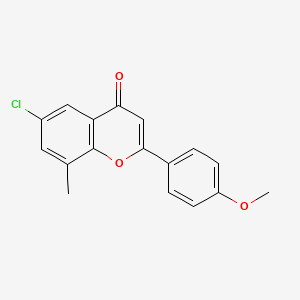
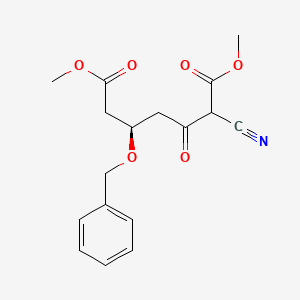
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)


